1-Bromobutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromobutan-2-amine is an organic compound with the molecular formula C4H10BrN It is a brominated amine, where a bromine atom is attached to the second carbon of a butane chain, and an amino group is attached to the same carbon
Preparation Methods
1-Bromobutan-2-amine can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of 1-bromobutane with ammonia or an amine.
Reductive Amination: Another method involves the reductive amination of 2-bromobutanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Chemical Reactions Analysis
1-Bromobutan-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: As a primary haloalkane, it is prone to nucleophilic substitution reactions.
Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile compounds under specific conditions.
Reduction: The bromine atom can be reduced to form butan-2-amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromobutan-2-amine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of novel therapeutic agents, including receptor ligands and enzyme inhibitors.
Materials Science: The compound is utilized in the fabrication of polymers, catalysts, and functional materials.
Environmental Science:
Mechanism of Action
The mechanism of action of 1-Bromobutan-2-amine involves its interaction with molecular targets through nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the amino group to participate in various chemical transformations. These reactions can lead to the formation of new carbon-nitrogen bonds, which are crucial in the synthesis of complex molecules .
Comparison with Similar Compounds
1-Bromobutan-2-amine can be compared with other similar compounds, such as:
1-Bromobutane: Unlike this compound, 1-Bromobutane lacks an amino group and is primarily used as an alkylating agent.
2-Bromobutane: This compound has the bromine atom on the second carbon but lacks the amino group, making it less versatile in organic synthesis.
1-Bromo-2-methylpropane: This compound has a similar structure but with a methyl group instead of an amino group, leading to different reactivity and applications.
This compound’s unique combination of a bromine atom and an amino group on the same carbon makes it particularly valuable in synthetic chemistry and various research applications.
Properties
IUPAC Name |
1-bromobutan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN/c1-2-4(6)3-5/h4H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYBVLZJPVXKAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.